Clindamycin B

Vue d'ensemble

Description

Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It is available in three forms: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide .

Synthesis Analysis

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin . The synthesis of clindamycin involves chemical modifications to provide in vivo reversible derivatives that might be utilized in special dosage forms . For instance, clindamycin-loaded nanofibers of polylactic acid, elastin, and gelatin have been prepared for potential application as wound dressings .Molecular Structure Analysis

Clindamycin is available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .Chemical Reactions Analysis

Clindamycin undergoes various chemical reactions. For instance, it reacts with potassium iodide and potassium iodate in an aqueous medium to produce yellow-colored triiodide ions (I3−) . Furthermore, clindamycin can be chemically modified to improve taste properties, and a series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin have been synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of clindamycin can vary depending on the form of the drug (e.g., clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide). For instance, different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures of clindamycin phosphate, resulting in different moisture stabilities .Applications De Recherche Scientifique

Dermatological Applications

Clindamycin B: is widely recognized for its effectiveness in treating various dermatological conditions . It is particularly prescribed for acne vulgaris , where it prevents the growth of Cutibacterium acnes and reduces inflammation associated with acne lesions . The antibiotic properties of Clindamycin B also make it suitable for treating folliculitis , rosacea , staphylococcal infections , and hidradenitis suppurativa . Its mechanism involves the inhibition of protein synthesis at the bacterial ribosome level, which is crucial for its anti-inflammatory capabilities .

Antibiotic Resistance Research

Clindamycin B’s role in the study of antibiotic resistance is significant. Research focuses on understanding the trends and mechanisms behind resistance to Clindamycin B and other antibiotics. This is vital for developing strategies to combat antimicrobial resistance and ensure the continued efficacy of Clindamycin B in clinical settings .

Pharmacology and Pharmacokinetics

The pharmacological profile of Clindamycin B is essential for its application in precision medicine . Studies delve into its pharmacokinetics , including absorption, distribution, metabolism, and excretion. Special attention is given to populations with altered cytochrome P450 (CYP)3A4 activity, such as pediatrics and pregnant women, to understand the drug’s metabolites and disposition .

Treatment of Systemic Infections

Clindamycin B is a choice drug for systemic treatment of staphylococcal , streptococcal , and gram-positive anaerobic bacterial infections . Its high bioavailability makes it a viable oral alternative for prolonged parenteral antibiotic regimens, particularly in treating bone, joint, or prosthesis-related infections .

Surgical Prophylaxis

In cases of beta-lactam allergy, Clindamycin B is frequently used for surgical prophylaxis . Its ability to prevent infections post-surgery is a critical aspect of its application in medical practice .

Therapeutic Drug Monitoring

Clindamycin B is involved in therapeutic drug monitoring to optimize dosage and minimize toxicity. This is especially important in special patient populations and when considering drug-drug and drug-disease interactions .

Mécanisme D'action

Target of Action

Clindamycin B, also known as Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, Clindamycin B interferes with the process of protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Clindamycin B operates by inhibiting bacterial protein synthesis . It achieves this by binding to the 50S subunit of the bacterial ribosome, thus preventing the elongation of the peptide chain during translation . This disruption of protein synthesis causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin B is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin B prevents peptide bond formation, inhibiting protein synthesis . This disruption can lead to the death of the bacteria, as proteins are essential for many cellular functions.

Pharmacokinetics

Clindamycin B is well absorbed orally, with excellent absorption (90%). The therapeutic blood concentration of Clindamycin B is typically attained within 45 minutes after oral administration. When administered orally, the peak concentration is achieved in about 60 minutes . It is widely distributed throughout the body, including in bones and abscesses .

Result of Action

The primary result of Clindamycin B’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, Clindamycin B causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of infections caused by susceptible bacteria.

Action Environment

The efficacy of Clindamycin B can be influenced by environmental factors such as local bacterial resistance patterns . For example, Clindamycin B can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; whether Clindamycin B is useful depends on local resistance patterns . Therefore, understanding local bacterial resistance patterns is crucial for the effective use of Clindamycin B.

Safety and Hazards

Propriétés

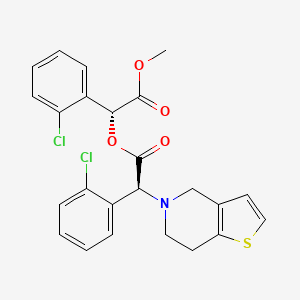

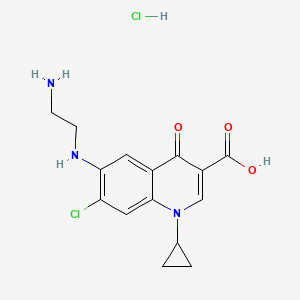

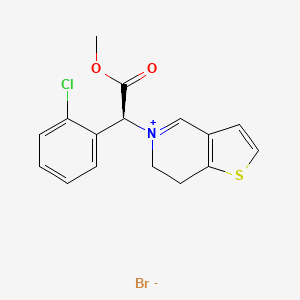

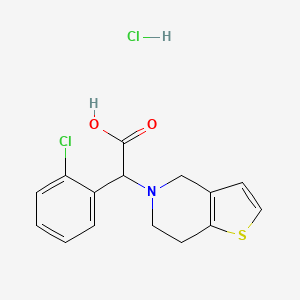

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQYIIRIOVIPLI-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clindamycin B | |

CAS RN |

18323-43-8 | |

| Record name | Clindamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Clindamycin B and how is it related to Clindamycin?

A1: Clindamycin B is a structural analog of Clindamycin, a commonly prescribed lincosamide antibiotic. It is considered an impurity that can arise during the manufacturing process of Clindamycin. []

Q2: Can you describe the typical impurities found in Clindamycin Phosphate?

A2: Besides Clindamycin B, several other impurities can be present in Clindamycin Phosphate. These include: Lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, 7-epiclindamycin, clindamycin B-2-phosphate, and clindamycin. [] Additionally, Clindamycin-2,4-diphosphate and 3',6'-dehydro clindamycin phosphate have also been identified. []

Q3: How are these impurities typically detected and quantified?

A3: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed. For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) enables the identification and characterization of Clindamycin Phosphate and its related impurities. [] Other methods include HPLC with UV detection at specific wavelengths like 210 nm or 254 nm. [, ]

Q4: What are the challenges in separating and analyzing these impurities?

A4: Some impurities, like epiclindamycin phosphate, can overlap with Clindamycin Phosphate in certain HPLC methods, making accurate analysis challenging. [] Developing methods with improved selectivity and resolution is crucial for accurate impurity profiling. [, ]

Q5: Are there any specific applications mentioned for Clindamycin B itself?

A5: While the provided research focuses on Clindamycin and its impurities, there isn't specific information about unique applications of Clindamycin B.

Q6: What are the methods used to optimize the detection of Clindamycin Phosphate and its related substances?

A6: Researchers have explored optimizing the USP determination method for Clindamycin Phosphate and its related substances. One approach involved using a C8 column with gradient elution using a mixture of pH 5.6 buffer solution, acetonitrile, and methanol at a specific column temperature and flow rate. This optimization led to better separation and more stable baselines compared to previous USP methods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)